REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][CH:11]1[CH2:16][C:15](=[O:17])[O:14][C:13](=[O:18])[CH2:12]1>C1COCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:15](=[O:17])[CH2:16][CH:11]([CH3:10])[CH2:12][C:13]([OH:18])=[O:14])=[CH:3][CH:4]=1)#[N:7]
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Name
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|
Quantity
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4.61 g
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Type
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reactant
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Smiles
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NC1=CC=C(C#N)C=C1
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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CC1CC(OC(C1)=O)=O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated
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Type
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WASH
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Details
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the precipitate was washed with ethyl acetate
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Name
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|
Type
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product
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Smiles
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C(#N)C1=CC=C(C=C1)NC(CC(CC(=O)O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.3 mmol | |
AMOUNT: MASS | 6.23 g | |
YIELD: PERCENTYIELD | 64.8% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |